Kottamide A

Description

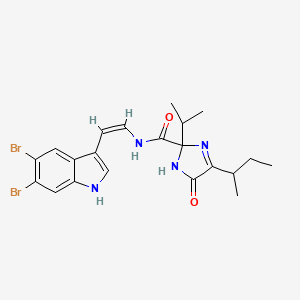

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H24Br2N4O2 |

|---|---|

Molecular Weight |

524.2 g/mol |

IUPAC Name |

4-butan-2-yl-N-[(Z)-2-(5,6-dibromo-1H-indol-3-yl)ethenyl]-5-oxo-2-propan-2-yl-1H-imidazole-2-carboxamide |

InChI |

InChI=1S/C21H24Br2N4O2/c1-5-12(4)18-19(28)27-21(26-18,11(2)3)20(29)24-7-6-13-10-25-17-9-16(23)15(22)8-14(13)17/h6-12,25H,5H2,1-4H3,(H,24,29)(H,27,28)/b7-6- |

InChI Key |

APCCRXVVDURQKU-SREVYHEPSA-N |

Isomeric SMILES |

CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)N/C=C\C2=CNC3=CC(=C(C=C32)Br)Br |

Canonical SMILES |

CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)NC=CC2=CNC3=CC(=C(C=C32)Br)Br |

Synonyms |

kottamide A |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Derivation of Kottamide a

Elucidation of Primary Biosynthetic Building Blocks

The molecular structure of Kottamide A strongly suggests a peptidic origin. A plausible biogenesis involves the stereospecific formation of the imidazolone (B8795221) ring from a modified tripeptide precursor. mdpi.commdpi.com The core components are believed to be derived from proteinogenic amino acids.

Specifically, the proposed primary building blocks for the kottamides, including this compound, are:

A 5,6-dibromotryptophan (Trp) residue: This forms the characteristic dihalogenated indole (B1671886) portion of the molecule. The presence of bromine is a common feature in marine natural products, and its incorporation is catalyzed by specific halogenase enzymes. scienceopen.com

Valine (Val) and Isoleucine (Ile) or Alanine (Ala): These amino acids are thought to make up the remainder of the tripeptide chain that ultimately cyclizes to form the imidazolone ring. For this compound, the specific precursor is hypothesized to be a Trp-Val-Ile tripeptide. mdpi.com

The biosynthesis is likely initiated by the assembly of these amino acids into a linear tripeptide. This process is commonly mediated by large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs) in many marine microorganisms and invertebrates. rsc.orgfrontiersin.org These enzymatic assembly lines are known for their ability to incorporate both standard and modified amino acids, such as the dibromotryptophan required for this compound.

| Proposed Precursor Amino Acids for this compound |

| 5,6-Dibromotryptophan |

| Valine |

| Isoleucine |

Postulated Enzymatic Transformations and Mechanistic Steps in this compound Formation

While the precise enzymatic machinery has yet to be characterized, the formation of this compound from its constituent amino acids can be postulated to occur through a series of enzymatic transformations.

Activation and Thioesterification: The biosynthesis likely commences with the activation of the individual amino acids (5,6-dibromotryptophan, valine, and isoleucine) by the adenylation (A) domains of an NRPS. mdpi.com These activated amino acids are then transferred to thiolation (T) or peptidyl carrier protein (PCP) domains, forming thioester intermediates. escholarship.org

Peptide Bond Formation: The condensation (C) domains of the NRPS then catalyze the formation of peptide bonds between the tethered amino acids in a sequential manner, leading to the linear tripeptide, Trp-Val-Ile, still attached to the NRPS. fiveable.menumberanalytics.comwikipedia.org

Imidazolone Ring Formation: This is the key cyclization step. A proposed mechanism, analogous to the formation of the chromophore in Green Fluorescent Protein (GFP), involves an intramolecular cyclodehydration. pnas.orgpnas.org The backbone amide nitrogen of the valine residue could perform a nucleophilic attack on the carbonyl carbon of the preceding dibromotryptophan residue. This is followed by dehydration to form the five-membered imidazolone ring. The final release from the NRPS is often catalyzed by a thioesterase (TE) domain, which can also play a role in the cyclization.

Halogenation: The bromination of the tryptophan residue at positions 5 and 6 is catalyzed by a tryptophan halogenase. researchgate.net These are often FADH2-dependent enzymes that utilize bromide ions from seawater. scienceopen.commdpi.com It is plausible that halogenation occurs prior to the incorporation of tryptophan into the tripeptide chain, meaning 5,6-dibromotryptophan is the substrate for the NRPS. However, late-stage halogenation of the tryptophan residue within the peptide or after cyclization cannot be entirely ruled out. researchgate.netfrontiersin.org

Genetic and Molecular Biological Underpinnings of this compound Biosynthesis

The genes responsible for the biosynthesis of complex secondary metabolites like this compound are typically organized into a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). frontiersin.orgmdpi.com While the specific BGC for kottamides has not yet been identified, its discovery would provide definitive proof of the biosynthetic pathway and the enzymes involved.

A putative this compound BGC would be expected to contain genes encoding for:

A multi-modular Non-Ribosomal Peptide Synthetase (NRPS) with modules corresponding to the incorporation of dibromotryptophan, valine, and isoleucine. researchgate.netresearchgate.net

A flavin-dependent tryptophan halogenase responsible for the dibromination of the indole ring. researchgate.net

Potentially, tailoring enzymes that might be involved in modifying the precursor amino acids or the final tripeptide.

Transport proteins for secreting the final product.

The identification of such a gene cluster in Pycnoclavella kottae or its associated symbiotic microorganisms would be a significant step forward in understanding the production of these unique alkaloids. mdpi.comnih.gov The presence of similar alkaloids in diverse marine organisms suggests that the biosynthetic machinery may be housed within symbiotic bacteria, which can be transferred horizontally.

Chemoenzymatic and Biomimetic Approaches to this compound Synthesis

The intriguing structure of this compound has made it a target for synthetic chemistry. Chemoenzymatic and biomimetic approaches, which combine chemical reactions with biological catalysts or mimic natural biosynthetic steps, offer elegant and efficient routes to such complex molecules. rsc.orgmdpi.comresearchgate.net

Chemoenzymatic Strategies: A chemoenzymatic approach to this compound could involve the use of enzymes for key stereoselective steps. For instance, lipases or proteases could be employed for the stereoselective coupling of the amino acid building blocks or for the resolution of racemic intermediates. rsc.org A key transformation would be the enzymatic peptide bond formation to construct the tripeptide backbone. fiveable.menih.gov Furthermore, a purified tryptophan halogenase could be used in vitro to achieve the specific dibromination of a tryptophan-containing precursor, a reaction that is often challenging to control using traditional chemical methods. researchgate.net

Total Synthesis and Advanced Methodologies for Kottamide a and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Kottamide A Construction

A definitive total synthesis of this compound has yet to be reported in the literature. msu.edu However, the successful total synthesis of the related compound, Kottamide E, by Grainger and coworkers provides a robust blueprint for a plausible retrosynthetic analysis of this compound. rsc.orgresearchgate.net The core strategy hinges on a convergent assembly of key fragments.

The primary disconnection of the this compound structure is envisaged at the amide bond linking the indole (B1671886) core and the oxalamide side chain, and the enamide bond. This leads to three key synthons: a 5,6-dibromoindole derivative, an oxalyl chloride equivalent, and a protected amino acid moiety. A further disconnection of the enamide side chain reveals a (Z)-α,β-unsaturated ester, which can be traced back to a 5,6-dibromoindole-3-carbaldehyde.

This retrosynthetic approach is outlined below:

| Target Molecule | Key Disconnections | Precursor Fragments |

| This compound | Amide bond, Enamide bond | 5,6-dibromo-3-((Z)-2-aminoethenyl)-1H-indole, Oxalyl chloride, Protected amino acid (e.g., Valine or Isoleucine derivative) |

| 5,6-dibromo-3-((Z)-2-aminoethenyl)-1H-indole | Curtius rearrangement precursor | (Z)-3-(5,6-dibromo-1H-indol-3-yl)acrylic acid |

| (Z)-3-(5,6-dibromo-1H-indol-3-yl)acrylic acid | Horner-Wadsworth-Emmons reaction | 5,6-dibromoindole-3-carbaldehyde, Phosphonate reagent |

This table outlines a proposed retrosynthetic strategy for this compound based on the synthesis of Kottamide E. rsc.orgresearchgate.net

This analysis simplifies the complex target molecule into more manageable and potentially commercially available starting materials. slideshare.netpitt.edu The strategic disconnections isolate the key chemical challenges: the stereoselective formation of the (Z)-enamide and the regioselective synthesis of the substituted indole core.

Stereoselective and Regioselective Synthesis of Core Scaffolds

The construction of the core scaffolds of this compound necessitates precise control over stereochemistry and regiochemistry. The synthesis of the 5,6-dibromoindole core and the stereoselective installation of the (Z)-enamide are paramount.

5,6-Dibromoindole Core: The synthesis of the 5,6-dibromoindole scaffold can be achieved from commercially available starting materials. For instance, 6-bromoisatin (B21408) can be regioselectively brominated to afford 5,6-dibromoisatin. mdpi.com Subsequent manipulation of the isatin (B1672199) ring can provide the desired 5,6-dibromoindole-3-carbaldehyde, a key precursor for the enamide side chain. mdpi.com

(Z)-Enamide Formation: The formation of the thermodynamically less stable (Z)-enamide is a significant hurdle. A successful strategy, employed in the synthesis of Kottamide E and applicable to this compound, involves a Horner-Wadsworth-Emmons reaction. rsc.orgresearchgate.net Protection of the indole nitrogen is crucial for achieving high (Z)-selectivity. rsc.org

| Indole Protecting Group | (Z):(E) Isomer Ratio | Reference |

| Boc | - (isomerization upon hydrolysis) | rsc.orgresearchgate.net |

| Teoc | - (removed under hydrolysis conditions) | rsc.orgresearchgate.net |

| Ts | - (removed under hydrolysis conditions) | rsc.orgresearchgate.net |

| SEM | 68:31 | rsc.orgresearchgate.net |

This table illustrates the effect of the indole protecting group on the stereoselectivity of the Horner-Wadsworth-Emmons reaction in the synthesis of a key intermediate for kottamides. rsc.orgresearchgate.net

The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on the indole nitrogen allows for good (Z)-selectivity in the Horner-Wadsworth-Emmons reaction, furnishing the desired (Z)-α,β-unsaturated ester. rsc.orgresearchgate.net

Development of Novel Synthetic Methodologies for this compound Complexity

Addressing the structural complexity of this compound has spurred the application of specific synthetic methodologies. The construction of the key (Z)-enamide linkage is a prime example.

Curtius Rearrangement: A robust method for the synthesis of the (Z)-enamide involves a Curtius rearrangement of a (Z)-α,β-unsaturated acyl azide (B81097). rsc.orgnii.ac.jp This acyl azide can be prepared from the corresponding carboxylic acid, which is obtained via saponification of the ester from the Horner-Wadsworth-Emmons reaction. The rearrangement proceeds with retention of the double bond geometry, yielding a vinyl isocyanate that can be trapped with an alcohol, such as 2-(trimethylsilyl)ethanol (B50070) (Teoc-OH), to form a protected enamide (enecarbamate). rsc.orgresearchgate.net

Ruthenium-Mediated Hydroamidation: An alternative novel approach for the synthesis of indolic cis-enamides is the ruthenium-mediated hydroamidation of indole alkynes with primary oxalamides or α-keto amides. researchgate.net This method offers simplicity and good regioselectivity, providing another potential route to the kottamide core. researchgate.net

Convergent and Divergent Synthetic Routes to this compound Analogues

The synthesis of this compound and its analogues can be approached through both convergent and divergent strategies. rsc.org

Divergent Synthesis: A divergent approach could be employed to generate a library of this compound analogues from a common intermediate. pitt.eduresearchgate.net Starting from a key intermediate, such as the (Z)-enamide-containing indole core, various amino acid side chains could be introduced in the final steps. This would allow for the exploration of the structure-activity relationship of the kottamide family. The synthesis of a library of thiadiazepan-1,1-dioxide-4-ones using a divergent strategy showcases the power of this approach in generating molecular diversity. researchgate.net

Chemo- and Enantioselective Transformations in this compound Synthetic Design

The successful synthesis of complex natural products like this compound relies heavily on chemo- and enantioselective transformations. nih.gov

Chemoselectivity: The use of protecting groups is essential to achieve chemoselectivity throughout the synthesis. As seen in the synthesis of the Kottamide E core, the SEM group on the indole nitrogen is stable to the conditions required for the saponification of the ethyl ester, while other groups like Boc, Teoc, and tosyl are not. rsc.orgresearchgate.net This highlights the critical role of protecting group strategy in the chemo-selective manipulation of multifunctional intermediates.

Enantioselectivity: While the reported synthesis of the Kottamide E core did not involve the creation of a chiral center in the side chain that is relevant to this compound, the synthesis of this compound analogues with chiral amino acids would require enantioselective methods. The use of chiral auxiliaries or catalysts in the synthesis of the amino acid fragment would be crucial for controlling the absolute stereochemistry. For example, organocatalytic desymmetrizing intramolecular aza-Michael reactions have been used to synthesize piperidines with excellent enantioselectivity, demonstrating a potential strategy for controlling stereocenters in related systems. rsc.org

Mechanistic Elucidation of Biological Actions of Kottamide a

Identification of Cellular and Molecular Targets of Kottamide A

The broad spectrum of biological activity exhibited by this compound suggests that it interacts with multiple cellular and molecular targets. researchgate.net Research efforts are focused on pinpointing these targets to understand its precise mechanisms of action.

Investigating Modulatory Pathways in Inflammatory Processes

This compound has demonstrated notable anti-inflammatory activity. researchgate.netnih.gov Studies have shown that kottamides, as a class of compounds, can reduce the production of inflammatory mediators. For instance, Kottamide D was found to decrease the synthesis of superoxide (B77818) by neutrophils activated by PMA and N-formylmethionyl-leucyl-phenylalanine (fMLP). nih.gov This suggests an interference with inflammatory signaling pathways, potentially by inhibiting key enzymes or receptors involved in the inflammatory cascade. The anti-inflammatory effects of related marine alkaloids often involve the modulation of pathways such as NF-κB and MAPK, which are critical regulators of pro-inflammatory gene expression. nih.gov Further investigation is needed to determine if this compound specifically targets these or other inflammatory pathways.

Delineation of Anti-metabolic Interventions at a Molecular Level

A significant aspect of this compound's biological profile is its anti-metabolic activity. researchgate.netnih.gov This has been observed in various cell lines, including both cancerous and non-transformed cells. mdpi.com Kottamide D, a closely related compound, was shown to inhibit the reduction of the tetrazolium salt WST-1 in human HL60 and Jurkat cells, indicating a disruption of cellular metabolic processes. mdpi.com This inhibition was significant, with an 83-92% reduction at a concentration of 40 μM over a short-term assay. mdpi.com The anti-metabolic effects suggest that this compound may target key enzymes or pathways essential for cellular energy production or biosynthesis. The broad anti-proliferative activity observed further supports the notion of interference with fundamental metabolic functions. mdpi.com

Characterization of Cytotoxic Mechanisms in Preclinical Cancer Models

This compound has exhibited cytotoxicity against various tumor cell lines, highlighting its potential as an anticancer agent. researchgate.netnih.gov The kottamides, including this compound, have shown moderate activity against P388 murine leukemia cells. mdpi.com

| Compound | Cell Line | IC50 (μM) |

| This compound | P388 | 20 |

| Kottamides A-D Mixture | P388 | 14 |

| Kottamide D | P388 | 36 |

This table displays the cytotoxic activity of this compound and related compounds against the P388 murine leukemia cell line, with IC50 values indicating the concentration required to inhibit cell growth by 50%. mdpi.com

Further evaluation of this compound by the National Cancer Institute (NCI) revealed only modest cytotoxic activity, suggesting that its anticancer potential may be more nuanced than broad-spectrum toxicity. mdpi.com The mechanisms underlying this cytotoxicity are still under investigation but are likely linked to its anti-metabolic properties and its ability to induce apoptosis or inhibit cell proliferation. mdpi.com

Receptor Binding and Ligand-Target Interaction Profiling

The specific receptors and molecular targets with which this compound interacts remain largely uncharacterized. The diverse biological effects suggest that it may bind to multiple receptors or enzymes. researchgate.net The chemical structure of this compound, featuring a disubstituted indole (B1671886) and an imidazolone (B8795221) ring, provides potential sites for interaction with biological macromolecules. mdpi.com Understanding the receptor binding profile is crucial for elucidating its mechanism of action and for guiding the design of more potent and selective analogs. scielo.brnih.gov Techniques such as affinity chromatography and proteome profiling are valuable tools for identifying the direct binding partners of bioactive small molecules like this compound. nih.govrsc.org

Analysis of Signal Transduction Pathway Modulation by this compound

The anti-inflammatory and cytotoxic effects of this compound strongly imply modulation of intracellular signal transduction pathways. researchgate.netmdpi.com While specific pathways affected by this compound have not been fully elucidated, related compounds offer clues. For instance, many anti-inflammatory agents derived from marine organisms are known to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. nih.gov The anti-proliferative and cytotoxic activities could be mediated through the inhibition of pathways critical for cell cycle progression and survival, such as the PI3K/Akt pathway, or by activating pro-apoptotic pathways. nih.gov Future research will likely focus on examining the effects of this compound on the phosphorylation status and activity of key proteins within these and other signaling cascades. psychopharmacologyinstitute.com

Preclinical Efficacy Studies in Defined In Vitro and In Vivo Biological Systems

Preclinical studies are essential to evaluate the therapeutic potential of new compounds. gubra.dk The initial discovery of this compound and its analogs involved screening against a panel of cell lines and microorganisms. nih.govmdpi.com

In Vitro Studies: this compound and its congeners have been evaluated in various in vitro assays. These have confirmed their anti-inflammatory, anti-metabolic, and cytotoxic activities. researchgate.netmdpi.com For example, the anti-metabolic effects of Kottamide D were demonstrated in HL60, Jurkat, and 32Dcl23 cell lines. mdpi.com this compound itself showed no antimicrobial activity against Bacillus subtilis, Escherichia coli, Candida albicans, or Trichophyton mentagrophytes in disk assays, indicating a degree of specificity in its biological actions. mdpi.com

Structure Activity Relationship Sar and Rational Analog Design of Kottamide a

Identification of Pharmacophoric Elements and Essential Structural Motifs in Kottamide A

This compound possesses a unique chemical architecture, characterized by a 5,6-dibromoindole moiety linked via a (Z)-enamide to an unusual 1,2-dithiolane-containing amino acid. These distinct structural features are considered key to its reported anti-inflammatory and anti-metabolic activities. rsc.org

The 5,6-dibromoindole ring is a recurring motif in various marine alkaloids with significant biological activities. semanticscholar.orgresearchgate.net Studies on related bromoindole alkaloids, such as the meridianins, have indicated that the presence and position of bromine atoms on the indole (B1671886) ring are critical for their cytotoxic and kinase inhibitory activities. semanticscholar.orgmdpi.com For instance, the substitution pattern of bromine on the indole ring has been shown to significantly influence the potency of meridianin analogs. semanticscholar.org This suggests that the 5,6-dibromo substitution in this compound is likely a crucial element for its biological function, potentially by enhancing binding affinity to its molecular target through halogen bonding or by modulating the electronic properties of the indole ring system.

The (Z)-enamide linker provides a specific geometric constraint to the molecule, orienting the indole and dithiolane moieties in a defined spatial arrangement. The rigidity and planarity of the double bond, coupled with the hydrogen bonding capacity of the amide group, are likely important for receptor recognition and binding.

Systematic Design and Synthesis of Structure-Activity Relationship Probes

To elucidate the precise contribution of each structural element to the biological activity of this compound, the systematic design and synthesis of a series of analogs are necessary. While a comprehensive library of this compound analogs is not yet available in published literature, a rational approach to designing such probes can be outlined based on its key structural features.

A primary focus would be the modification of the 5,6-dibromoindole moiety . This would involve the synthesis of analogs with:

Varying halogen substitutions: Replacing bromine with chlorine or fluorine, or having a single bromine at either the 5- or 6-position, would help to understand the role of the size and electronegativity of the halogen atoms.

Non-halogenated indole: An analog lacking any halogen substitution would serve as a baseline to quantify the contribution of the bromine atoms to the activity.

Alkyl or aryl substitutions: Introducing different groups on the indole ring could probe the steric and electronic requirements of the binding pocket.

Another set of analogs would target the 1,2-dithiolane ring . Modifications could include:

Ring-opened dithiol analogs: To assess the importance of the strained disulfide bond for activity.

Larger or smaller ring systems: Such as 1,3-dithianes or 1,2-diselenolanes, to evaluate the impact of ring strain and the nature of the chalcogen atoms.

Different substituents on the dithiolane ring: To explore the steric and electronic tolerance around this part of the molecule.

Finally, the (Z)-enamide linker could be modified by:

Altering the double bond geometry: Synthesis of the (E)-isomer would reveal the importance of the specific spatial orientation of the two main moieties.

Replacing the amide bond: Introducing ester or other bioisosteric linkers would clarify the role of the amide's hydrogen bonding capacity.

Correlation of Structural Modifications with Biological Potency and Selectivity

The biological evaluation of the synthesized analogs would be crucial to establish a clear correlation between structural changes and their effects on potency and selectivity. This would typically involve in vitro assays to measure anti-inflammatory and cytotoxic activities.

Based on studies of related compounds, certain trends can be predicted. For instance, in a series of bromoindole carbaldehydes, bromination was found to increase cytotoxicity, with the position of the bromine atom being a key determinant of activity. oup.com Specifically, bromination at position 2 of the indole ring showed a significant increase in activity. oup.com Similarly, for aplicyanins, another class of bromoindole alkaloids, the presence of a bromine atom at position 5 of the indole was found to be critical for cytotoxicity. acs.org

These findings suggest that modifications to the 5,6-dibromoindole core of this compound would likely have a profound impact on its biological activity. A hypothetical SAR table for this compound analogs, based on these related studies, is presented below. It is important to note that this is a predictive table, and the actual data would need to be generated through synthesis and biological testing.

| Compound | Modification | Predicted Anti-inflammatory Potency | Predicted Cytotoxicity |

| This compound | - | +++ | ++ |

| Analog 1 | Monobromo (5-Br) indole | ++ | + |

| Analog 2 | Monobromo (6-Br) indole | ++ | + |

| Analog 3 | Non-brominated indole | + | +/- |

| Analog 4 | Ring-opened dithiol | +/- | +/- |

| Analog 5 | (E)-enamide linker | + | + |

Potency scale: +++ (high), ++ (moderate), + (low), +/- (very low/inactive)

This predictive table highlights the expected importance of the dibromoindole and the strained dithiolane ring for the biological activity of this compound.

Rational Design Principles for Enhanced this compound Analogs

The insights gained from SAR studies would form the basis for the rational design of second-generation this compound analogs with enhanced potency, selectivity, and potentially improved pharmacokinetic properties.

Key principles for designing improved analogs would include:

Optimizing the halogen substitution pattern: Based on the SAR data, the number and position of halogen atoms on the indole ring could be fine-tuned to maximize target engagement and potency.

Modulating the reactivity of the dithiolane ring: If the mechanism involves covalent modification, the reactivity of the disulfide bond could be adjusted by introducing electron-withdrawing or -donating groups on the ring to achieve a balance between stability and reactivity, thereby potentially improving selectivity and reducing off-target effects.

Exploring bioisosteric replacements: The indole or dithiolane moieties could be replaced with other heterocyclic systems that mimic their key electronic and steric features but offer improved drug-like properties. For example, replacing the imidazole (B134444) core with a thiazole (B1198619) in naamidine A analogs resulted in only a minor effect on potency. nih.gov

Conformational constraint: Introducing additional rigidity into the molecule, for example by cyclizing the linker, could lock the molecule into its bioactive conformation, leading to an increase in potency.

By systematically applying these design principles, it should be possible to develop novel this compound analogs with superior therapeutic potential.

Advanced Analytical Chemistry for Kottamide a Research

High-Resolution Chromatographic Separations for Complex Matrix Analysis

The initial isolation of Kottamide A was accomplished from a crude organic extract of the New Zealand endemic ascidian, Pycnoclavella kottae. Given the complexity of the biological source, which contains a multitude of other secondary metabolites, a multi-step, high-resolution chromatographic strategy was essential.

The purification process began with fractionation of the organic extract using C18 reversed-phase column chromatography . This technique separates compounds based on their hydrophobicity, with the non-polar C18 stationary phase retaining more hydrophobic molecules for longer than polar ones. This initial step allowed for the separation of the crude extract into several fractions with reduced complexity.

Following the initial fractionation, the cytotoxic fractions containing the compounds of interest were subjected to repeated semipreparative C18 High-Performance Liquid Chromatography (HPLC) . pnas.org HPLC offers significantly higher resolution and efficiency compared to standard column chromatography, enabling the separation of closely related compounds. The use of a semipreparative column indicates that the goal was to isolate sufficient quantities of the pure compounds for structural analysis and preliminary biological assays. This combination of reversed-phase separation techniques was instrumental in isolating this compound as a pure, amorphous white solid from its congeners, Kottamides B, C, and D. pnas.orgresearchgate.net

| Parameter | Chromatographic Method | Details | Purpose |

| Initial Separation | Reversed-Phase Column Chromatography | C18 Stationary Phase | Gross fractionation of crude ascidian extract. |

| Final Purification | Semipreparative HPLC | C18 Stationary Phase | High-resolution isolation of individual kottamides. pnas.org |

Mass Spectrometric Approaches for Metabolomic Profiling and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) was a cornerstone in the initial characterization of this compound. Specifically, High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was employed to determine its molecular formula. The analysis yielded a molecular formula of C₂₁H₂₄Br₂N₄O₂, a critical piece of data for the subsequent structural elucidation. pnas.orgresearchgate.net A key feature of the mass spectrum was the distinct isotopic pattern of the molecular ion peak, which confirmed the presence of two bromine atoms within the structure. pnas.org

While HRMS was vital for determining the elemental composition of this compound, published research to date has not extended to broader mass spectrometric applications such as metabolomic profiling or isotopic labeling studies specifically for this compound.

Metabolomic Profiling: This approach, often utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), would involve the comprehensive analysis of all small molecules within the Pycnoclavella kottae extract to understand its metabolic fingerprint. nih.govtandfonline.com By comparing the metabolomes of different specimens or those under varying environmental conditions, researchers could gain insights into the biosynthesis of kottamides and their ecological role. Such studies have been applied to other ascidians to explore their chemical diversity and identify the likely producers of certain metabolites. mdpi.com

Isotopic Labeling Studies: These studies are powerful tools for elucidating biosynthetic pathways. By feeding the producing organism, in this case, the ascidian or its potential microbial symbionts, with stable isotope-labeled precursors (e.g., ¹³C-labeled amino acids or ¹⁵N-labeled nitrogen sources), the biosynthetic origin of the atoms in the this compound structure could be traced. pnas.orgmdpi.com Subsequent analysis by mass spectrometry would reveal the incorporation of these isotopes, providing direct evidence for the biosynthetic building blocks and enzymatic transformations involved in its formation. rsc.orgpnas.org Such experiments would be invaluable in confirming the origins of the unique imidazolone (B8795221) core and the dibromoindole moiety.

Advanced Spectroscopic Techniques for Elucidating Dynamic Conformations and Interactions

The definitive structure of this compound was established through an array of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Due to the complexity of the molecule, one-dimensional (1D) NMR (¹H and ¹³C) was supplemented with several two-dimensional (2D) NMR experiments to piece together the molecular puzzle. pnas.org

¹H NMR: Provided information on the chemical environment of the hydrogen atoms, revealing four independent proton spin systems. pnas.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment was used to establish proton-proton couplings, helping to connect adjacent protons within the individual spin systems identified in the ¹H NMR spectrum. auckland.ac.nz

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon skeleton.

¹⁵N NMR: In a particularly advanced application, ¹⁵N natural abundance 2D NMR spectroscopy was utilized. pnas.org Given the low natural abundance and sensitivity of the ¹⁵N nucleus, this is a sophisticated technique that provides direct insight into the nitrogen-containing components of the molecule. ¹H-¹⁵N HMBC experiments were key to confirming the structure of the novel imidazolone ring system. auckland.ac.nz

These combined spectroscopic methods allowed for the complete assignment of all proton, carbon, and nitrogen resonances and the definitive elucidation of the planar structure of this compound. researchgate.net While these studies defined the static structure, further research using techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide insights into the dynamic three-dimensional conformation of the molecule in solution and its potential interactions with biological targets.

Table of ¹H and ¹³C NMR Spectroscopic Data for this compound (Data sourced from Copp et al., J. Org. Chem. 2002) pnas.org

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 160.0 | |

| 4 | 171.1 | |

| 5 | 70.8 | |

| 6 | 32.9 | 2.15 (m), 1.83 (m) |

| 7 | 25.1 | 1.83 (m) |

| 8 | 39.5 | 1.95 (m) |

| 9 | 20.3 | 0.93 (d, 6.5) |

| 9' | 20.2 | 0.90 (d, 6.5) |

| 11 | 122.9 | 7.19 (d, 8.6) |

| 12 | 125.6 | 8.43 (d, 8.6) |

| 13 | 127.1 | |

| 14 | 114.9 | 7.73 (s) |

| 15 | 115.8 | |

| 16 | 118.9 | |

| 17 | 125.7 | 7.85 (s) |

| 18 | 135.5 | |

| 19 | 130.4 | |

| 1' | 174.1 | |

| 3 | 7.46 (br s) | |

| 10 | 8.78 (br s) |

Quantitative Analytical Methods for Biological Distribution and Metabolic Fate Studies

While the initial discovery of this compound included preliminary assays for its cytotoxic, anti-inflammatory, and anti-metabolic properties, there is currently no published research on its biological distribution or metabolic fate. pnas.org Investigating these aspects would require the development of robust and sensitive quantitative analytical methods.

The gold standard for such studies is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for quantifying low concentrations of a drug or natural product and its metabolites in complex biological matrices like plasma, urine, or tissue homogenates. nih.govacs.org

A typical workflow to study the pharmacokinetics of this compound would involve:

Method Development: A specific LC-MS/MS method would be developed to detect this compound with high sensitivity. This involves optimizing the chromatographic separation to resolve the analyte from matrix components and fine-tuning the mass spectrometer to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation: Efficient extraction of this compound from biological samples would be necessary, often using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances like proteins and salts. nih.gov

In Vivo Studies: Following administration of this compound to an animal model, biological samples would be collected over time.

Quantification: The validated LC-MS/MS method would be used to measure the concentration of this compound in each sample, allowing for the determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Furthermore, this method could be adapted to screen for potential metabolites by searching for predicted biotransformations (e.g., hydroxylation, demethylation, or conjugation) of the parent compound. Understanding the metabolic fate of this compound is crucial for any future development, as it directly impacts the compound's efficacy and potential toxicity.

Ecological and Biotechnological Context of Kottamide a Production

Ecological Role and Chemical Ecology of Kottamide A in Marine Ecosystems

The precise ecological function of this compound in its natural marine environment has not been definitively established in published research. researchgate.net However, the context of its origin from a marine invertebrate suggests a likely role in chemical defense. Tunicates, or ascidians, are often sessile organisms and, as filter feeders, are vulnerable to predation, competition, and surface fouling. nih.gov To counteract these pressures, many marine invertebrates have evolved to produce a diverse array of secondary metabolites with potent biological activities. mdpi.com

The production of cytotoxic and anti-inflammatory compounds like the kottamides is a common chemical defense strategy. researchgate.netnih.gov These compounds can deter predators, inhibit the growth of competing organisms, and prevent the settlement of larvae and microorganisms on their surfaces. The genus Pycnoclavella is known to be rich in secondary metabolites, and some species appear to be chemically defended against predators. imesalab.comresearchgate.net For instance, studies on the flatworm predator Prostheceraeus roseus have shown clear feeding preferences among different Pycnoclavella species, suggesting that chemical variations, likely in defense compounds, drive these choices. researchgate.netdntb.gov.ua

It is also plausible that the true producer of this compound is a symbiotic microorganism living in association with the ascidian Pycnoclavella kottae. Many marine natural products once attributed to invertebrates have been traced back to their microbial symbionts. nih.govmdpi.com These symbiotic relationships are a cornerstone of chemical ecology in marine ecosystems, where the host provides a protected environment for the microbe, which in turn produces defensive compounds for the holobiont (the host and its associated microbiota). nih.govacademie-sciences.fr The study of such relationships is crucial for understanding the production of marine drugs and for bioprospecting efforts. mdpi.com

Cultivation and Fermentation Optimization for this compound Producer Organisms

Currently, there is a significant gap in the scientific literature regarding the cultivation and fermentation of the organism that produces this compound. The source organism, Pycnoclavella kottae, is a colonial ascidian, a marine invertebrate that is not amenable to traditional cultivation and fermentation techniques used for microorganisms. acs.orgacs.org Large-scale harvesting from the wild is often unsustainable and yields small quantities of the desired compound. rsc.org

If, as hypothesized, a symbiotic microorganism is the true producer of this compound, its isolation and cultivation would be the first critical steps toward optimizing production. nih.gov However, isolating and culturing marine symbionts is notoriously challenging. Many of these microbes are difficult to grow under standard laboratory conditions, requiring specific nutrients, pressures, and environmental cues that are often unknown. To date, there are no published reports detailing the successful isolation or cultivation of a this compound-producing microorganism.

Biotechnological Strategies for Enhanced Biosynthetic Production of this compound

Given the challenges in cultivating the source ascidian and the current lack of an identified microbial producer, biotechnological strategies for this compound production are centered on chemical synthesis rather than biosynthetic enhancement. The total synthesis of this compound's more complex congener, Kottamide E, has been achieved, demonstrating a viable, albeit complex, pathway to producing these molecules in a laboratory setting. rsc.orgrsc.orgresearchgate.netsigmaaldrich.combenthamscience.com

The synthesis of these compounds is a multi-step process involving sophisticated organic chemistry techniques. rsc.orgmdpi.com For example, the synthesis of Kottamide E involved the creation of the characteristic 5,6-dibromoindole core and its subsequent linkage to the unusual 1,2-dithiolane-containing amino acid via a (Z)-enamide. rsc.org While successful, these chemical syntheses can be low-yielding and require extensive purification, making large-scale production costly. rsc.org

Should a microbial producer be identified in the future, several biotechnological avenues could be explored. These include optimizing fermentation conditions (media composition, temperature, aeration), metabolic engineering to upregulate the biosynthetic gene cluster responsible for kottamide production, and heterologous expression, where the genetic pathway is transferred to a more easily cultivable host organism. However, these strategies remain speculative without the identification and genetic characterization of the producing organism.

Bioprospecting for Novel this compound Congeners and Their Producers

Bioprospecting in marine environments, particularly among taxonomically rich groups like tunicates, is a proven strategy for discovering novel bioactive compounds. koreascience.kr The discovery of Kottamides A-D, and subsequently Kottamide E, from Pycnoclavella kottae is a direct result of such efforts. acs.orgimesalab.com These compounds were identified during screening programs searching for new molecules with potential pharmaceutical applications. researchgate.net

Recent re-examinations of Pycnoclavella kottae have led to the discovery of other structurally unrelated, bioactive compounds, such as the Ohauamines. acs.org This indicates that this ascidian species remains a rich source for natural product discovery. Future bioprospecting efforts could focus on:

Screening related species: Investigating other species within the Pycnoclavella genus or the broader Pycnoclavellidae family for new kottamide analogues.

Metagenomic analysis: Analyzing the total DNA from Pycnoclavella kottae and its associated microbial community to identify the biosynthetic gene clusters responsible for producing these alkaloids. This could reveal the true producing organism and provide the genetic blueprint for synthetic biology approaches.

Culturomics: Employing advanced cultivation techniques to isolate and grow previously unculturable symbiotic microorganisms from the ascidian, which can then be screened for the production of kottamides and other novel compounds.

The study of chemical ecology plays a vital role in guiding these bioprospecting efforts, helping to efficiently target organisms and environments that are likely to yield new and useful marine natural products. mdpi.com

Q & A

Q. What are the defining structural features of Kottamide A, and how do they differ from related analogs like Kottamides B–E?

this compound (23) is characterized by a 5,6-dibrominated indole core linked to a 4-amino-1,2-dithiolane-4-carboxylate moiety . Unlike Kottamide B (24, mono-brominated) and Kottamide C (25, non-brominated), the dual bromination in this compound enhances steric and electronic interactions, potentially influencing bioactivity. Structural verification relies on NMR and X-ray crystallography, with bromine positions confirmed via NOE correlations .

Q. What experimental methodologies are critical for synthesizing this compound?

Synthesis involves:

- N-Acylation : Use of NaHMDS (sodium hexamethyldisilazide) to deprotonate the indole nitrogen, followed by methyl chlorooxoacetate quenching to form unstable intermediates (e.g., methyl oxoacetate 10) .

- Protection-Deprotection Strategies : TEOC (2-(trimethylsilyl)ethoxycarbonyl) groups protect amines during synthesis but require TBAF (tetrabutylammonium fluoride) for removal, which risks intermediate degradation .

- Purification : HPLC is essential for isolating stereoisomers (e.g., (Z)- vs. (E)-configured alkenes) due to poor chromatographic separation in crude mixtures .

Q. How is the bioactivity of this compound assessed in preclinical studies?

Bioactivity assays focus on:

- Anti-inflammatory activity : Inhibition of NF-κB or COX-2 pathways in macrophage models.

- Antitumor potential : Cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to analogs like Kottamide D (26) .

- Metabolic interference : Testing via glucose uptake assays in adipocyte cultures .

Advanced Research Questions

Q. How do stereochemical challenges in this compound synthesis impact yield and scalability?

The (Z)-configured alkenes in this compound are prone to isomerization during ester hydrolysis, requiring strict temperature control (<0°C) and anhydrous conditions . For example, Horner-Wadsworth-Emmons reactions using Ando-modified reagents yield (Z)-selectivity but demand SEM (2-(trimethylsilyl)ethoxymethyl) protection to prevent indole ring oxidation . Low yields (~30%) in final steps necessitate iterative small-scale reactions rather than batch processing .

Q. What contradictions exist in reported bioactivity data for this compound, and how can they be resolved?

Discrepancies arise from:

- Structural variability : Minor differences in bromination (e.g., this compound vs. D) alter hydrophobic interactions with target proteins .

- Assay conditions : Varying cell viability protocols (e.g., MTT vs. ATP-based assays) may skew IC₅₀ values. Meta-analyses using standardized bioassay guidelines (e.g., Cochrane systematic review frameworks) are recommended to reconcile data .

Q. What strategies mitigate instability of intermediates during this compound synthesis?

Key approaches include:

- Low-temperature quenching : Immediate cooling after acylations to prevent retro-amide formation .

- In situ derivatization : Converting unstable intermediates (e.g., acid 12) to stable esters or amides before purification .

- Real-time monitoring : Using LC-MS to track degradation pathways of sensitive intermediates like methyl oxoacetate 10 .

Q. How can computational methods improve the design of this compound analogs with enhanced bioactivity?

- Docking studies : Predict binding affinities of dibrominated indoles with inflammatory targets (e.g., COX-2) using Schrödinger Suite or AutoDock .

- DFT calculations : Analyze electronic effects of bromine substituents on reaction kinetics during synthesis .

Methodological Resources

- Synthesis Protocols : Detailed in Parsons et al. (2013), emphasizing TEOC protection and HPLC purification .

- Bioactivity Data : Structural-activity relationship (SAR) tables from marine natural product studies .

- Systematic Review Frameworks : Cochrane Handbook guidelines for reconciling contradictory bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.